1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15845632
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N4O2 |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 1-(1-methylpiperidin-3-yl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H14N4O2/c1-12-4-2-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) |
| Standard InChI Key | UABAAXDHUYFFGT-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC(C1)N2C=C(N=N2)C(=O)O |
Introduction
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound featuring a triazole ring linked to a methylpiperidine moiety. This compound belongs to the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of a piperidine derivative with a triazole-forming reagent. For instance, the use of azides and alkynes in a click chemistry reaction can form the triazole ring, followed by the introduction of the carboxylic acid group through appropriate functionalization steps.
Biological Activity and Applications
While specific biological activities of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For example, triazole derivatives have been explored for their antiviral, antibacterial, and anticancer properties.
Research Findings and Future Directions
Research on triazole-based compounds is ongoing, with a focus on optimizing their pharmacokinetic and pharmacodynamic profiles. The presence of a carboxylic acid group in 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid could facilitate the formation of salts or esters, potentially enhancing its solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume